
2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C18H18ClN3OS and its molecular weight is 359.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Screening
The research into quinazoline derivatives, including those similar in structure to 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine, focuses on designing, synthesizing, and evaluating their pharmacological properties. For instance, quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities. These compounds show significant promise in the development of new therapeutic agents due to their potent activity profiles against microbes, pain, and inflammation (Dash et al., 2017).
Antibacterial and Antitubercular Agents
Another study highlighted the synthesis of quinazolin-4(3H)-one derivatives as potential antibacterial and antitubercular agents. Compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis, showing significant inhibition at various concentrations. This suggests that specific substitutions on the quinazoline ring can enhance antimicrobial efficacy, indicating a pathway for the development of new treatments for bacterial infections and tuberculosis (Maurya et al., 2013).
Inhibition of cGMP Phosphodiesterase
Quinazoline derivatives have also been evaluated for their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, which is essential for vascular relaxation and cardiovascular health. These compounds demonstrate potent and selective inhibition, suggesting potential applications in treating cardiovascular diseases. The study also links the molecular structure of quinazoline derivatives to their pharmacological activity, providing insights into the design of more effective cGMP-PDE inhibitors (Takase et al., 1994).
Anti-inflammatory Activity
The exploration of fluorine-substituted quinazolin-2-amine derivatives for anti-inflammatory activity demonstrated that specific structural modifications could enhance the compounds' efficacy. These derivatives exhibit potent inhibitory effects on inflammation in model systems, highlighting the role of fluorine substitutions in modulating biological activity and suggesting a promising direction for developing new anti-inflammatory drugs (Sun et al., 2019).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEIENDRQFJMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

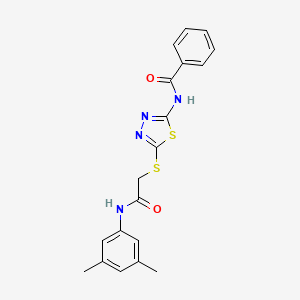
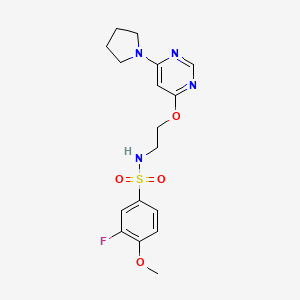
![Ethyl 2-[6-nitro-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2460601.png)
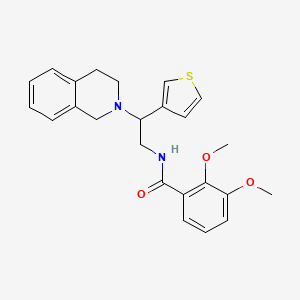
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460603.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460604.png)
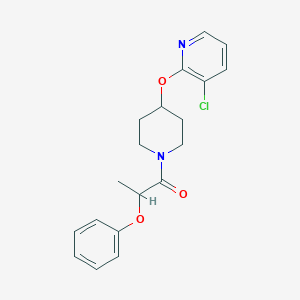
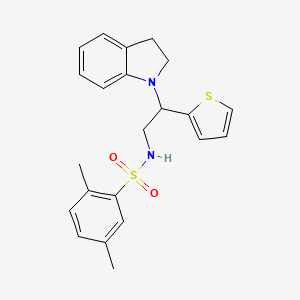

![1-(3,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2460612.png)

![2-(3,4-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2460616.png)
![methyl (4Z)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2460617.png)
